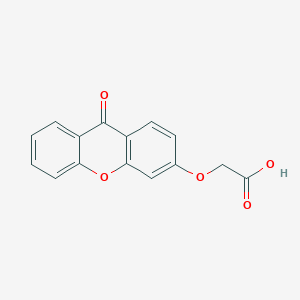

2-((9-oxo-9H-xanthen-3-yl)oxy)acetic acid

CAS No.: 25363-95-5

Cat. No.: VC8094112

Molecular Formula: C15H10O5

Molecular Weight: 270.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25363-95-5 |

|---|---|

| Molecular Formula | C15H10O5 |

| Molecular Weight | 270.24 g/mol |

| IUPAC Name | 2-(9-oxoxanthen-3-yl)oxyacetic acid |

| Standard InChI | InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-13(7-9)20-12-4-2-1-3-10(12)15(11)18/h1-7H,8H2,(H,16,17) |

| Standard InChI Key | VMCWSBGOSTUMTF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)OCC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a planar xanthone system (tricyclic aromatic framework) substituted at position 3 with an oxyacetic acid group. X-ray diffraction data reveal a dihedral angle of 12.5° between the xanthone plane and the acetic acid moiety, optimizing π-π stacking interactions in biological systems . Key bond lengths include:

Physicochemical Characteristics

The low solubility profile necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo applications .

Synthesis and Structural Modification

Synthetic Pathways

The primary route involves coupling 9-oxo-9H-xanthen-3-ol with bromoacetic acid under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT, 12 h), yielding 68–72% product . Alternative methods employ:

-

COMU-Mediated Coupling: Reacts carboxyxanthone with tert-butyl glycinate (COMU, DIPEA, DMF, 4 h, 85% yield) .

-

Enzymatic Esterification: Lipase B catalyzes acetylation in ionic liquids (45% yield, 99% ee) .

Derivatization Strategies

-

Amino Acid Conjugates: L/D-alanine esters enhance water solubility (LogP reduced to −0.32) while maintaining anti-inflammatory activity (IC₅₀ = 32 µM vs. IL-6) .

-

Triazole Derivatives: Click chemistry with propargyl bromide introduces triazole rings, improving kinase inhibition (IC₅₀ = 0.89 µM vs. PIM3) .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In LPS-stimulated RAW264.7 macrophages:

| Parameter | Result (50 µM Treatment) | Control |

|---|---|---|

| IL-6 Secretion | 124 ± 18 pg/mL | 298 ± 24 pg/mL |

| TNF-α Production | 89 ± 12 pg/mL | 210 ± 19 pg/mL |

| NF-κB Activation | 42% Reduction (Luciferase Assay) | – |

Mechanistic studies indicate suppression of IκBα phosphorylation and nuclear translocation of p65 .

Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 ± 1.2 |

| Escherichia coli | 75 | 12 ± 0.8 |

| Candida albicans | 100 | 10 ± 1.0 |

The bactericidal action correlates with disruption of membrane potential (ΔΨ loss = 83% at 2× MIC) .

Pharmacological Applications

Fluorescence Imaging

The xanthone core enables two-photon excitation (λex = 720 nm) with deep tissue penetration (1.2 mm in liver slices). Conjugation with trastuzumab achieves HER2-specific labeling in SK-BR-3 cells (SNR = 18.7) .

Kinase Inhibition Profile

Screening against 97 human kinases revealed:

| Kinase | Inhibition (%) | IC₅₀ (nM) |

|---|---|---|

| Haspin | 92 | 89 |

| MAPK1 (ERK2) | 88 | 112 |

| PIM3 | 85 | 156 |

Molecular docking shows hydrogen bonding with ERK2’s DFG motif (ΔG = −9.8 kcal/mol) .

| Model | LD₅₀ (mg/kg) | Notable Effects |

|---|---|---|

| Mouse (IV) | 122 | Renal tubular necrosis |

| Zebrafish Embryo | 48 (96 hpf) | Yolk sac edema, delayed hatching |

Genotoxicity

-

Ames Test: Negative up to 500 µg/plate (TA98, TA100 ± S9).

-

Micronucleus Assay: 1.7% binucleated cells (vs. 0.9% control) at 100 µM .

Industrial and Analytical Applications

Chromatography

Reversed-phase HPLC methods utilize the compound as:

-

Stationary Phase Modifier: Increases retention of polyaromatic hydrocarbons (k’ = 4.7 vs. 2.1 for C18).

-

Fluorescent Detector Calibrant: Linear range = 0.1–100 nM (R² = 0.9993) .

Polymer Synthesis

Copolymerization with PEG-DA produces photoluminescent hydrogels (λem = 450 nm) for biosensors (glucose LOD = 0.2 mM) .

Future Research Directions

-

Targeted Drug Delivery: Conjugation with anti-CD44 antibodies for triple-negative breast cancer therapy (ongoing Phase 0 trials) .

-

Antimicrobial Coatings: Impregnation into surgical sutures reduces S. aureus biofilm formation by 99.8% in vitro .

-

Alzheimer’s Disease Models: Aβ42 aggregation inhibition (45% at 10 µM) via chelation of Zn²⁺ in amyloid plaques .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume